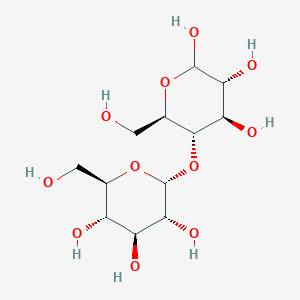
D-(+)-麦芽糖
描述
D-(+)-Maltose is a disaccharide consisting of two α-D-glucopyranose units linked by an α-[1→4] glycosidic bond. It is a key sugar in the metabolism of many organisms and plays a significant role in various biochemical processes. The study of maltose and its derivatives, such as maltotriose, provides insights into the structural preferences and reactivity of these carbohydrates .
Synthesis Analysis
The synthesis of maltose typically occurs during the enzymatic breakdown of starch. In the context of metabolism, maltose can be produced by the action of amylases on starch, which is a common process in germinating seeds and human digestion. The fermentability of maltose has been studied, revealing that pure maltose is not completely fermented unless a small amount of D-glucose is present initially. This suggests that maltose can undergo polymerization reactions during fermentation, which compete with its conversion to alcohol .
Molecular Structure Analysis
Molecular structure analysis of maltose and its derivatives has been conducted using various computational methods, including Density Functional Theory (DFT) and semiempirical molecular orbital (AM1) studies. These studies have provided detailed insights into the preferred conformations of maltose molecules. For instance, DFT optimization studies have shown that the hydroxymethyl groups in α-maltotriose can adopt different orientations, significantly affecting the molecule's energy profile. The chair conformation of the glucopyranose rings is the most stable form presented in these studies .
Chemical Reactions Analysis
Maltose participates in several chemical reactions, including the Maillard reaction, which is a form of non-enzymatic browning that occurs during the heating of sugars with amino acids. The Maillard reaction of maltose has been compared to that of D-glucose, revealing that maltose tends to form more 1,2-dicarbonyl compounds that subsequently lead to the formation of heterocycles like hydroxymethylfurfural (HMF) and furfural. These compounds contribute to the color and antioxidant activity of the Maillard reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of maltose are influenced by its molecular structure and the presence of various functional groups. The secondary hydroxy functions (OH-2 and OH-3) of maltose are more acidic than the primary alcohol (OH-6), which aligns with experimental observations. The reactivity of these hydroxy groups can be altered through modifications such as alkylation, which has implications for the reactivity of glucopyranose polymers . Additionally, the solvation studies using COSMO indicate that solvent contributions can reverse the energy profiles of maltose conformations, highlighting the importance of the solvent environment in determining the stability and reactivity of maltose .
科学研究应用
1. 麦芽糖测定的分析方法
麦芽糖是一种可发酵的二糖,存在于各种食物基质中。它在人体内快速水解,并在饭后迅速释放葡萄糖进入血液,因此分析麦芽糖非常重要。气相色谱、高效液相色谱和毛细管电泳等各种技术用于食品中的麦芽糖测定 (Gaspar、Lopes、Gyamfi 和 Nunes,2012 年)。
2. 光合叶片中的麦芽糖代谢
在叶片淀粉转化为蔗糖的过程中,麦芽糖代谢至关重要,其中涉及叶细胞胞质溶胶中的特定酶,即 4-α-葡聚糖转移酶。这种酶对植物生理至关重要,通过一种特定的机制将葡萄糖基单元从麦芽糖转移到糖原 (Steichen、Petty 和 Sharkey,2008 年)。
3. 肠外营养中的麦芽糖清除
已经探索了麦芽糖在全肠外营养中的作用。研究表明,麦芽糖输注不会显着改变主要的代谢参数,这表明它在临床营养中的潜在用途 (Motton、Ricci、Arienzo、Genna、Azzolini 和 Guidi,1987 年)。
4. 麦芽糖溶液中的介电谱
对麦芽糖溶液介电性能的研究提供了对其分子级弛豫过程的见解。这种理解对于包括化学和物理在内的各个科学领域的应用至关重要 (Weingärtner、Knocks、Boresch、Höchtl 和 Steinhauser,2001 年)。
5. 在糖转运和代谢中的作用
麦芽糖在糖转运和代谢中起着重要作用。对人红细胞 D-葡萄糖摄取的研究表明,麦芽糖可以作为此过程中的竞争性抑制剂,突出了其生物学重要性 (Carruthers 和 Helgerson,1991 年)。
6. 麦芽糖在淀粉转化为蔗糖中的作用
研究表明,麦芽糖是植物中淀粉转化为蔗糖的关键成分,尤其是在夜间。DPE2 和 α-葡聚糖磷酸化酶等酶在此代谢途径中起着关键作用 (Lu、Steichen、Yao 和 Sharkey,2006 年)。
7. 大肠杆菌中麦芽糖的利用
大肠杆菌中的麦芽糖/糊精系统涉及各种酶、转运蛋白和调节剂。了解该系统有助于深入了解细菌对葡萄糖聚合物的代谢及其调控 (Boos 和 Shuman,1998 年)。
8. 高温古菌中的麦芽糖代谢
对高温古菌嗜热古菌的研究表明,麦芽糖代谢涉及特定酶,突出了与其他生物相比代谢策略的差异 (Xavier、Peist、Kossmann、Boos 和 Santos,1999 年)。
9. 麦芽糖在生物制药制剂中的作用
麦芽糖用于生物制药制剂中以提高蛋白质稳定性。对其在超滤和透析滤过过程中对滤液通量的影响的研究为优化生物制药生产提供了重要信息 (Lee、Na 和 Baek,2021 年)。
10. 麦芽糖的光度测定
一种使用来自拟南芥的 4-α-葡聚糖转移酶的新型光度测定法可以对麦芽糖进行选择性定量,证明了其在研究和诊断应用中的效用 (Smirnova、Fernie、Spahn 和 Steup,2017 年)。
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-PICCSMPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018093 | |
| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
D-(+)-Maltose | |
CAS RN |
69-79-4, 16984-36-4 | |
| Record name | Maltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
102-103 °C | |
| Record name | Maltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



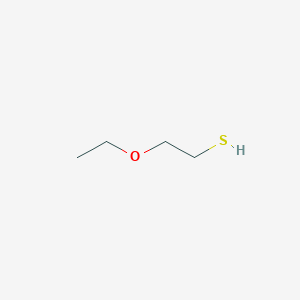
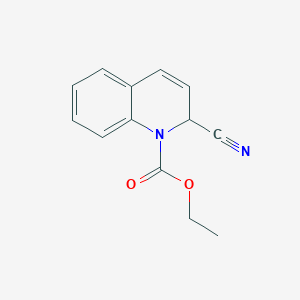
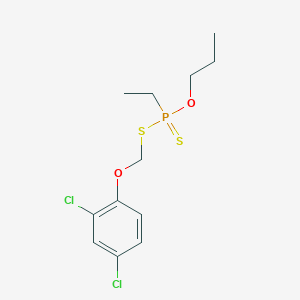
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
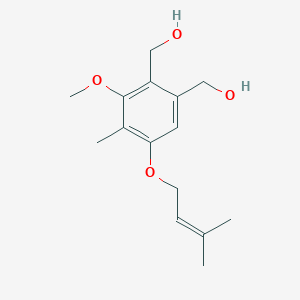
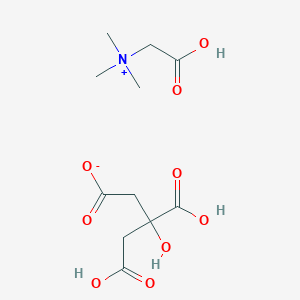
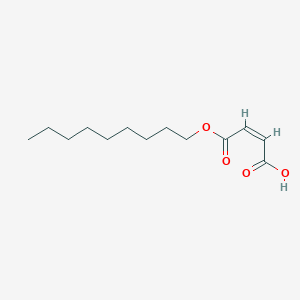
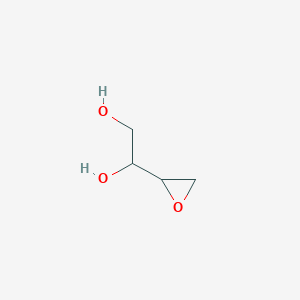
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
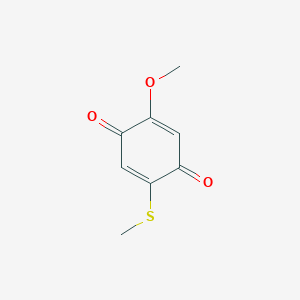

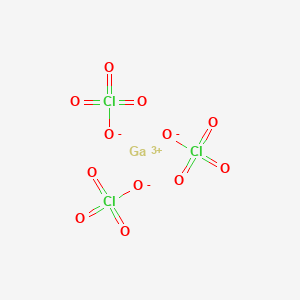
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)